1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride, with the chemical formula and a molecular weight of approximately 247.72 g/mol, is a compound of interest in medicinal chemistry. This compound is classified under the category of piperazine derivatives, which are known for their diverse pharmacological activities. Its structural components include a piperazine ring and a pyrrolidine moiety, contributing to its unique chemical properties and potential biological activity.
The compound is available from various chemical suppliers, including Enamine and Sigma-Aldrich, where it is listed under different CAS numbers such as 1171593-08-0 and 1182708-84-4. The classification of this compound falls within the realm of organic chemistry, specifically focusing on nitrogen-containing heterocycles. These compounds are often studied for their roles in drug development due to their ability to interact with biological systems.
The synthesis of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:
These methods may vary based on specific laboratory conditions and desired yields.
The molecular structure of 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride can be represented as follows:
Key structural features include:
The InChI key for this compound is MBGZSHKWSWWQDX-UHFFFAOYSA-N, which provides a unique identifier for its structure in chemical databases.
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with enhanced biological activity.
The mechanism of action for 1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride is not fully elucidated but can be inferred from its structural characteristics. Compounds with similar structures often exhibit activity by interacting with neurotransmitter receptors, particularly those related to serotonin or dopamine pathways. This interaction can lead to various pharmacological effects, including anxiolytic or antidepressant actions.
Relevant data includes:
Safety data indicates that it should be handled with care due to potential hazards associated with its chemical structure.
1-(Piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride has potential applications in:
This compound exemplifies the ongoing exploration within medicinal chemistry aimed at discovering new treatments for various health conditions through innovative molecular designs.
The synthesis of 1-(piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one dihydrochloride relies on multi-step methodologies to construct its hybrid scaffold efficiently. A predominant route involves the nucleophilic substitution of N-Boc-piperazine with α-halo ketones, followed by deprotection and subsequent reaction with pyrrolidine under mild basic conditions (e.g., K₂CO₃ in acetonitrile). This approach yields the free base with typical efficiencies of 65–78% [2] [10]. Alternative pathways employ coupling reagents like HATU to directly conjugate pre-formed piperazine and pyrrolidine carboxylic acid derivatives, though this method faces challenges in stereoselectivity and requires rigorous purification [10].
Solvent optimization plays a critical role: Polar aprotic solvents (DMF, acetonitrile) enhance reaction kinetics but may promote N-alkylation side products. Recent advances utilize flow chemistry systems to improve temperature control (50–60°C) and reduce reaction times from 24 hours to <6 hours [2]. Protecting group strategies are equally vital; while Boc groups offer simplicity, N-Cbz protection demonstrates superior resistance to epimerization during ketone formation [6]. Post-synthesis, the free base is converted to the dihydrochloride salt via HCl/ether precipitation, achieving >95% purity after recrystallization from ethanol/water mixtures [1].
Table 1: Synthetic Methodologies for Piperazine-Pyrrolidine Hybrids
| Method | Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Nucleophilic Substitution | N-Boc-piperazine, α-bromoketone, K₂CO₃, CH₃CN, 60°C | 65–78 | Scalable, minimal side products |
| Carbodiimide-Mediated Coupling | Piperazine, pyrrolidine acid, HATU, DIPEA, DMF, RT | 45–60 | Applicable to sterically hindered analogs |
| Flow Chemistry | Continuous reactor, 55°C, residence time 2.5 h | 82 | Enhanced reproducibility, reduced degradation |
Systematic SAR analyses reveal that the pharmacological profile of piperazine-pyrrolidine hybrids is exquisitely sensitive to substituent effects on the piperazine ring. Unsubstituted derivatives (R = H) exhibit moderate target engagement but suffer from poor metabolic stability. Introducing alkyl groups at the piperazine N-4 position—particularly methyl, ethyl, or n-propyl—enhances lipophilicity (cLogP +0.3–0.8) and membrane permeability without compromising aqueous solubility in dihydrochloride form [5] [7]. Notably, branched alkyl chains (e.g., iso-propyl) induce steric clashes that diminish binding affinity by >40%, as evidenced in malaria plasmepsin II inhibition assays [2].
The ethanone linker length is equally crucial: Extending to propanone reduces conformational rigidity, decreasing target affinity by 60%. Conversely, heteroatom incorporation (oxygen, sulfur) into the linker disrupts the optimal dipole moment required for enzyme interactions. Fluorine or trifluoromethyl substitutions on the pyrrolidine ring boost metabolic stability but may introduce cytotoxicity at high concentrations [10]. Dihydrochloride salt formation universally enhances bioavailability; the hydrochloride counterions mitigate the basicity of the tertiary amines (pKa ~8.5–9.0), improving water solubility to >50 mg/mL compared to <5 mg/mL for free bases [3] [7].
Table 2: Impact of Structural Modifications on Compound Efficacy
| Modification Site | Substituent | Effect on Lipophilicity (ΔcLogP) | Biological Activity Trend |
|---|---|---|---|
| Piperazine N-4 | Methyl | +0.3 | ↑ Target affinity (1.5-fold) |
| n-Propyl | +0.8 | ↑ Metabolic stability | |
| iso-Propyl | +0.7 | ↓ Binding affinity (40%) | |
| Ethanone Linker | -CH₂O- (ether) | -0.1 | ↓ Plasmodial inhibition (EC₅₀ 2.1→8.7 μM) |
| Pyrrolidine Ring | 3-Trifluoromethyl | +0.9 | ↑ Metabolic stability, ↑ cytotoxicity |
Dihydrochloride salt formation is not merely a solubility enhancer but a strategic tool for optimizing solid-state stability and dissolution kinetics. The selection of HCl as the counterion adheres to the pKa rule (ΔpKa >3): The piperazine nitrogen (pKa 9.2) and pyrrolidine nitrogen (pKa 10.1) readily protonate when exposed to hydrochloric acid (pKa −7), forming a crystalline salt with defined stoichiometry [3] [7]. This salt exhibits superior hygroscopic stability (<0.2% water uptake at 40% RH) compared to hydrobromide or sulfate variants, which absorb >3% moisture under identical conditions [3].
X-ray diffraction studies confirm that the dihydrochloride salt adopts a monoclinic crystal lattice stabilized by hydrogen-bonding networks between the protonated amines and chloride ions. This configuration reduces molecular mobility, thereby delaying degradation under thermal stress (decomposition point: 248°C vs. free base at 112°C) [1] [7]. Crucially, the dihydrochloride form maintains pH-dependent solubility—highly soluble in gastric pH (1.0–3.0) but controlled release at neutral pH—making it ideal for oral dosage formulations. Alternative counterions like phosphate or citrate salts, while less hygroscopic, suffer from poor crystallinity and reduced bioavailability [3].
Table 3: Physicochemical Properties of Salt Forms
| Salt Form | Water Solubility (mg/mL) | Hygroscopicity (% wt gain, 40% RH) | Thermal Stability (°C) |
|---|---|---|---|
| Dihydrochloride | 52.3 ± 3.1 | 0.18 | 248 (decomp) |
| Hydrobromide | 48.1 ± 2.8 | 3.42 | 231 (decomp) |
| Free Base | 4.7 ± 0.9 | 0.05 | 112 (melting) |
| Citrate | 38.9 ± 1.7 | 1.05 | 189 (decomp) |
While 1-(piperazin-1-yl)-2-(pyrrolidin-1-yl)ethan-1-one lacks inherent chirality, its synthetic intermediates and biological targets often demand enantioselective construction. Catalytic asymmetric hydrogenation using Ru(II)-(S)-Teth-TsDPEN complexes achieves >99% ee in reducing α-alkyl-β-ketoaldehyde precursors via dynamic kinetic resolution (DKR) [4] [8]. Key to success is the in situ generation of chiral intermediates that direct stereochemistry—protonated pyridine moieties form π-cation interactions with Trp188 in the catalyst’s binding pocket, locking substrates into optimal conformations [9].
Organocatalytic approaches are equally viable: Thiourea catalysts (e.g., Takemoto’s catalyst) enable Mannich/cyclization cascades with 92:8 dr and 98% ee, though yields remain moderate (41–87%) [8]. Immobilized chiral auxiliaries—such as glucose-based crown ethers anchored to PVC—facilitate recyclable catalysis (5 cycles, <2% ee erosion) but require elaborate ligand synthesis [8]. Industrial-scale applications remain limited by catalyst loading (typically 5–10 mol%), prompting research into ferrocene-based ligands that operate at 0.5 mol% [4].
Table 4: Enantioselective Methods for Intermediate Synthesis
| Catalytic System | Reaction Type | ee (%) | Limitations |
|---|---|---|---|
| Ru(II)-(S)-Teth-TsDPEN | Asymmetric Transfer Hydrogenation | >99 | Requires high-pressure H₂, specialized equipment |
| Takemoto’s Thiourea | Mannich/Cyclization | 98 | Moderate yields (41–87%) |
| Chiral Crown Ether/PVC | Michael Addition | 77 | Multi-step ligand synthesis |
| Ferrocenyl Phosphines | [3+2] Cycloaddition | 95 | Limited substrate scope |
Compounds Referenced in Article
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5